2-(4-methoxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium
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Overview
Description
2-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is a synthetic organic compound belonging to the benzodiazole family This compound is characterized by the presence of a methoxyphenyl group and a dimethylbenzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 1,3-dimethylbenzene.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a dehydrating agent like phosphorus oxychloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 2-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group and other substituents on the benzodiazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Methoxyphenyl)ethanol
Uniqueness
2-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to its specific structural features, such as the presence of both methoxy and dimethyl groups on the benzodiazole ring
Properties
Molecular Formula |
C16H17N2O+ |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3-dimethylbenzimidazol-3-ium |
InChI |
InChI=1S/C16H17N2O/c1-17-14-6-4-5-7-15(14)18(2)16(17)12-8-10-13(19-3)11-9-12/h4-11H,1-3H3/q+1 |
InChI Key |
HBTLZTOOBXSQQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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